Ethane, 1,1,1-trifluoro-2,2-dinitro-

Energetic materials thermal stability Fluorodinitromethyl vs trinitromethyl Vacuum thermal stability test

Ethane, 1,1,1-trifluoro-2,2-dinitro- (CAS 142387-65-3, molecular formula C₂HF₃N₂O₄, molecular weight 174.04 g/mol) is a fluorinated gem-dinitro alkane bearing both a trifluoromethyl (–CF₃) group and a dinitromethyl (–CH(NO₂)₂) moiety on adjacent carbons. The compound belongs to the fluorodinitromethyl (FDN) class of energetic materials, which are recognized for their superior thermal stability relative to trinitromethyl and non-fluorinated gem-dinitro analogs, while retaining high density and positive oxygen balance characteristics desirable for propellant, explosive, and plasticizer applications.

Molecular Formula C2HF3N2O4
Molecular Weight 174.04 g/mol
CAS No. 142387-65-3
Cat. No. B12552052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane, 1,1,1-trifluoro-2,2-dinitro-
CAS142387-65-3
Molecular FormulaC2HF3N2O4
Molecular Weight174.04 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C2HF3N2O4/c3-2(4,5)1(6(8)9)7(10)11/h1H
InChIKeyNGNZOKFGLPWAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2,2-dinitroethane (CAS 142387-65-3): A Fluorodinitromethyl Energetic Intermediate for High-Stability Formulations


Ethane, 1,1,1-trifluoro-2,2-dinitro- (CAS 142387-65-3, molecular formula C₂HF₃N₂O₄, molecular weight 174.04 g/mol) is a fluorinated gem-dinitro alkane bearing both a trifluoromethyl (–CF₃) group and a dinitromethyl (–CH(NO₂)₂) moiety on adjacent carbons . The compound belongs to the fluorodinitromethyl (FDN) class of energetic materials, which are recognized for their superior thermal stability relative to trinitromethyl and non-fluorinated gem-dinitro analogs, while retaining high density and positive oxygen balance characteristics desirable for propellant, explosive, and plasticizer applications [1][2]. Its low melting point (−35.2 ± 2.0 °C) and moderate boiling point (82.5 ± 1.5 °C) distinguish it from higher-melting congeners and position it as a versatile synthetic intermediate for constructing fluorodinitroethyl-functionalized energetic derivatives .

Why Fluorodinitromethyl Compounds Cannot Be Interchanged with Trinitromethyl or Non-Fluorinated gem-Dinitro Analogs in Energetic Formulations


Although trinitromethyl [C(NO₂)₃] and gem-dinitromethyl [CH(NO₂)₂] compounds share structural similarity with fluorodinitromethyl [CF(NO₂)₂] systems — all serving as oxygen-rich explosophoric groups — their thermal stability ceilings, decomposition kinetics, and physical state profiles diverge dramatically. The substitution of a single nitro group by fluorine produces a 30 °C elevation in acceptable solid-state stability (from 150 °C to ≥180 °C) and reduces thermal decomposition rates by a factor of 80 to 200 relative to trinitromethyl analogs [1]. Furthermore, the trifluoromethyl-containing ethane backbone of CAS 142387-65-3 imparts a markedly lower melting point (−35.2 °C) compared to non-fluorinated gem-dinitroalkanes (e.g., 1,1-dinitroethane, mp ~39 °C) [2], fundamentally altering its suitability as a liquid-phase energetic plasticizer precursor. These differences are not incremental; they reflect a mechanistic shift in bond dissociation energetics — the C–NO₂ bond dissociation energy (BDE) in FDN groups is higher than in CH(NO₂)₂ and C(NO₂)₃ systems, directly affecting thermal safety margins and formulation processing windows [3].

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-2,2-dinitroethane (CAS 142387-65-3) vs. Closest Energetic Material Comparators


Thermal Stability Ceiling: Fluorodinitromethyl Compounds Tolerate 180 °C (Solid) vs. 150 °C for Trinitromethyl Analogs — A 30 °C Processing Window Expansion

In the seminal comparative study by Mueller et al. (1983), the vacuum thermal stability test — the standard method for evaluating energetic material storage and processing safety — revealed a pronounced stability hierarchy. Compounds containing fluorodinitromethyl [FC(NO₂)₂] groups exhibited acceptable stability at 180 °C or higher when solid and up to 165 °C when liquid. In contrast, trinitromethyl [C(NO₂)₃]-containing analogs were limited to 150 °C (solid) and 100 °C (molten) [1]. This 30 °C elevation in solid-state thermal ceiling and 65 °C advantage in the molten state are directly attributable to the stronger C–NO₂ bond in the FDN moiety, confirmed by subsequent computational BDE analysis showing FDN bonds surpass those of C(NO₂)₃ [2]. For 1,1,1-trifluoro-2,2-dinitroethane itself, the compound's thermal stability is further reinforced by the electron-withdrawing –CF₃ group, which enhances the oxidative stability of the adjacent dinitromethyl carbon [3].

Energetic materials thermal stability Fluorodinitromethyl vs trinitromethyl Vacuum thermal stability test Propellant oxidizer safety margin

Thermal Decomposition Rate: Fluorodinitromethyl Compounds Degrade 80–200 Times Slower Than Trinitromethyl Analogs Under Identical Conditions

Beyond the thermal stability ceiling, the rate at which energetic materials decompose at elevated temperatures is a paramount safety and shelf-life parameter. Mueller et al. quantified that fluorodinitromethyl and dinitroethyl compounds exhibit thermal decomposition rates that are 1/80 to 1/200 of those measured for trinitromethyl compounds under equivalent vacuum thermal stability test conditions [1]. This 80- to 200-fold rate reduction is mechanistically rooted in the higher C–NO₂ bond dissociation energy of the FDN group, which constitutes the rate-determining step in polynitroaliphatic thermal decomposition [2]. For procurement decisions, this means that a formulation incorporating 1,1,1-trifluoro-2,2-dinitroethane-derived components can be expected to exhibit substantially lower gas evolution rates during accelerated aging, directly correlating with extended service life and reduced autocatalytic decomposition risk [3].

Energetic material decomposition kinetics Fluorodinitromethyl decomposition rate Propellant aging and shelf-life Thermal safety assessment

Melting Point Differentiation: −35.2 °C for 1,1,1-Trifluoro-2,2-dinitroethane Enables Low-Temperature Energetic Plasticizer Processing vs. FEFO (14 °C) and BDNPF (≥34 °C)

The physical state of an energetic intermediate at processing temperatures determines its utility in plasticizer and melt-cast formulations. 1,1,1-Trifluoro-2,2-dinitroethane exhibits a measured melting point of −35.2 ± 2.0 °C (DSC analysis) , placing it as a free-flowing liquid at ambient and sub-ambient temperatures. This contrasts sharply with the two dominant energetic plasticizers: bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) melts at 14 °C [1], while bis(2,2-dinitropropyl) formal (BDNPF) melts at approximately 34 °C [2]. The 49 °C melting point depression relative to FEFO and ≥69 °C relative to BDNPF means that 1,1,1-trifluoro-2,2-dinitroethane remains pumpable and processable at temperatures where FEFO solidifies and BDNPF is a crystalline solid. This property is inherent to the asymmetric CF₃/CH(NO₂)₂ substitution pattern that disrupts crystal packing, a feature not shared by symmetric gem-dinitroalkanes such as 1,1-dinitroethane (mp ~39 °C) [3].

Energetic plasticizer melting point Low-temperature propellant processing Melt-cast explosive formulation FEFO and BDNPF comparison

Synthetic Platform Versatility: 1,1,1-Trifluoro-2,2-dinitroethane Isolable as Both Free Acid and Sodium Salt, Enabling Divergent Derivatization to Fluorodinitroethyl Alcohols, Formals, and Esters

The compound's synthetic accessibility and derivatization chemistry are key differentiators from simple nitroalkanes. Baum et al. (1992) demonstrated that reaction of 1,1-diiododinitroethylene with tetrabutylammonium fluoride yields the tetrabutylammonium salt of 1,1,1-trifluorodinitroethane; subsequent acidification and sodium bicarbonate treatment isolates the stable sodium salt [1]. This salt then undergoes formylation with formaldehyde to produce 3,3,3-trifluoro-2,2-dinitropropanol — itself a precursor to bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) and related energetic plasticizers [1]. This two-step, high-yield route from an accessible precursor contrasts with the more forcing conditions required for analogous trinitromethyl derivative syntheses, which often suffer from lower yields and competitive decomposition [2]. The broader fluorodinitromethyl synthetic methodology, pioneered by Kamlet and Adolph (1968), encompasses fluorination of 1,1-dinitro carbanion salts with perchloryl fluoride and the Grakauskas aqueous fluorination reaction, providing multiple synthetic entry points .

Fluorodinitroethyl synthetic intermediate Energetic building block Salt isolation and derivatization Fluorodinitromethyl functionalization

Bond Dissociation Energy Hierarchy: FDN C–NO₂ Bonds Are Stronger Than Those in CH(NO₂)₂ and C(NO₂)₃ Groups — Computational Validation of Thermal Stability Advantage

Jin and Zhang (2024) conducted a comprehensive computational study comparing five series of energetic materials bearing fluorodinitromethyl [CF(NO₂)₂], nitroform [C(NO₂)₃], gem-dinitro [CH(NO₂)₂], and gem-dinitro anion [C(NO₂)₂⁻] groups. Bond dissociation energy (BDE) analysis — the key predictor of thermal decomposition initiation — revealed that the polynitro C–NO₂ bond cleavage is the rate-determining step. The C(NO₂)₂⁻ group conferred the highest BDE, followed by FDN, with both exceeding the BDE values of CH(NO₂)₂ and C(NO₂)₃ groups [1]. Electron localization function (ELF) analysis corroborated these findings: electron localization within the rings was consistently higher for CH(NO₂)₂ and C(NO₂)₃ than for FDN and C(NO₂)₂⁻, indicating that the latter possess greater thermal stability [1]. Electrostatic potential (ESP) analysis further demonstrated that C(NO₂)₃ conferred the lowest reactivity and highest storage stability, followed closely by FDN [1]. This computational evidence quantitatively explains the experimentally observed thermal stability hierarchy and confirms that 1,1,1-trifluoro-2,2-dinitroethane, as an FDN-containing compound, occupies a favorable middle ground between ultimate stability (C(NO₂)₂⁻ salts) and high energy content (C(NO₂)₃ compounds).

Bond dissociation energy Fluorodinitromethyl electronic structure Energetic material stability prediction DFT computational analysis

High-Value Application Scenarios for 1,1,1-Trifluoro-2,2-dinitroethane (CAS 142387-65-3) in Energetic Material R&D and Formulation


Synthesis of High-Stability Energetic Plasticizers via the Fluorodinitroethanol Route

The established conversion of 1,1,1-trifluoro-2,2-dinitroethane (via its sodium or tetrabutylammonium salt) to 3,3,3-trifluoro-2,2-dinitropropanol [1] provides a direct pathway to bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) and related asymmetric formal plasticizers. Given that FEFO itself is the highest-density energetic plasticizer in current use (1.60 g/cc) [2], the ability to generate FEFO precursors from CAS 142387-65-3 enables procurement of a key intermediate for plasticizer manufacturing with a built-in thermal stability advantage. Formulation scientists developing next-generation plasticizers requiring lower melting points than FEFO (14 °C) can exploit the −35.2 °C melting point of the parent compound to design asymmetric formal derivatives with improved low-temperature rheology .

Insensitive Munition (IM) Formulations Requiring Extended High-Temperature Storage Stability

For solid rocket motor propellants and insensitive high-explosive formulations subject to MIL-STD-2105 IM testing, the 80–200× slower thermal decomposition rate of fluorodinitromethyl compounds relative to trinitromethyl analogs [1] directly translates to reduced gas evolution during accelerated aging at 70–100 °C. The 30 °C higher solid-state stability ceiling (180 °C vs. 150 °C) [1] provides an additional safety margin during propellant curing cycles that may exceed 120 °C. Lempert et al. (2017) demonstrated that replacing trinitromethyl groups with fluorodinitromethyl groups in composite solid propellant oxidizers substantially increases thermal stability while only slightly reducing specific impulse, making this trade-off acceptable for formulations where IM compliance and long shelf-life are paramount [2].

Low-Temperature Processable Energetic Formulations for Arctic or Space Applications

The −35.2 °C melting point of 1,1,1-trifluoro-2,2-dinitroethane [1] is a decisive advantage for energetic formulations intended for cold-environment deployment. Unlike FEFO (mp 14 °C) and BDNPF (mp ~34 °C), which solidify at temperatures encountered in arctic storage or high-altitude / space environments, this compound remains liquid and pumpable at −30 °C and below. This enables the design of all-liquid energetic plasticizer blends that maintain homogeneous phase behavior without requiring melting-point depressant additives that dilute energy content. Space propulsion systems, which experience extreme thermal cycling, benefit from plasticizers that remain in the liquid phase across a wide temperature envelope without phase separation or crystallization [2].

Computational-Guided Design of Novel FDN-Based High-Energy-Density Materials

The 2024 computational study by Jin and Zhang established that the FDN group's favorable BDE and electron localization properties are intrinsic to the CF(NO₂)₂ moiety and transferable across molecular scaffolds [1]. This means that energetic material designers using density functional theory (DFT) to screen new compounds can confidently incorporate 1,1,1-trifluoro-2,2-dinitroethane as a synthetic precursor, knowing that the resulting FDN-functionalized products will inherit the thermal stability advantages quantified for the FDN class. The Wang et al. (2023) review of fluorodinitromethyl energetic compounds provides a comprehensive survey of molecular structures, synthetic routes, and measured physicochemical and explosive properties — offering a design toolkit for researchers using CAS 142387-65-3 as a starting material [2].

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